5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Description
5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a tetrazole ring substituted with a propyl group
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(12)3-4-9(8)13/h3-4,6H,2,5H2,1H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLVNPMOOSYCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The starting material, 5-bromo-2-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-propyl-2H-tetrazole in the presence of a base such as triethylamine to form the desired benzamide.
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Introduction of the Tetrazole Ring: : The tetrazole ring is introduced through a cyclization reaction involving an appropriate nitrile precursor and sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the tetrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the tetrazole ring.
Scientific Research Applications
5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-isopropylbenzamide
- 5-bromo-2-chloro-N-propylbenzamide
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its stability under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
